3-aminopentanedioic Acid Hydrochloride

Description

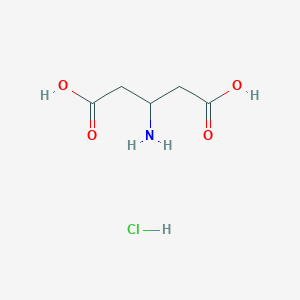

3-Aminopentanedioic acid hydrochloride, also known as β-glutamic acid hydrochloride, is a derivative of β-glutamic acid (3-aminopentanedioic acid), a non-proteinogenic amino acid. Its molecular formula is C₅H₁₀ClNO₄ (hydrochloride form), derived from the parent compound C₅H₉NO₄ (β-glutamic acid) . Key characteristics include:

- Isolation and Synthesis: Isolated from marine algae Chondria armata and synthesized via esterification or hydrolysis of derivatives like diethyl esters .

- Physicochemical Properties: Melting point of β-glutamic acid is 295°C, with hydrochloride derivatives often exhibiting improved solubility in aqueous media .

- Applications: Used in ligand binding assays (≥98% purity) and as a precursor for esters (e.g., diethyl ester, CAS 51865-85-1) .

Properties

IUPAC Name |

3-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFEGXUHLLGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375808 | |

| Record name | 3-aminopentanedioic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-10-6 | |

| Record name | Pentanedioic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopentanedioic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Hydrogenation proceeds through heterogeneous catalysis, where molecular hydrogen dissociates on the catalyst surface, facilitating nitro group reduction. Platinum-group metals (e.g., Pt, Pd) and transition metal catalysts (e.g., Raney Ni) are commonly employed. For instance, platinum black catalyzes the reduction of 3-nitropentanedioic acid to 3-aminopentanedioic acid at 0.2 MPa hydrogen pressure and 5–20°C, achieving yields exceeding 90%. Palladium-based catalysts, such as palladium/carbon, offer similar efficiency at slightly elevated pressures (0.3–0.5 MPa).

Table 1: Catalyst Performance in Nitro Group Hydrogenation

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Platinum black | 0.2 | 5–10 | 93.5 | 98.7 |

| Palladium/carbon | 0.3 | 10–15 | 95.9 | 99.0 |

| Raney Ni | 0.5 | 20 | 94.1 | 99.5 |

Solvent Selection and Reaction Optimization

Polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) enhance nitro compound solubility and catalyst activity. Mixed solvent systems, such as ethanol-dimethyl sulfoxide (1:1), improve reaction homogeneity and product recovery. Post-hydrogenation, the crude amine is treated with stoichiometric HCl in ethanol to precipitate the hydrochloride salt, achieving purities >98% after recrystallization.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods resolve racemic 3-aminopentanedioic acid into enantiomerically pure forms, critical for pharmaceutical applications. Lipases (e.g., Candida antarctica Lipase A) selectively hydrolyze ester derivatives in aqueous buffers (pH 7.5, 25°C), yielding the (3R) or (3S) enantiomers with >99% enantiomeric excess.

Process Parameters and Yield Optimization

Key factors include:

-

Substrate concentration : 50–100 mM to minimize enzyme inhibition.

-

Co-solvents : 10–20% (v/v) isopropanol enhances substrate solubility without denaturing enzymes.

-

Temperature control : Maintaining 25°C prevents thermal deactivation.

Post-resolution, the free amine is converted to the hydrochloride salt via HCl gas bubbling in anhydrous ether, yielding crystalline products with 95–97% recovery.

Industrial-Scale Synthesis and Process Economics

Large-scale production prioritizes cost efficiency and waste reduction. Continuous hydrogenation reactors with fixed-bed catalysts (e.g., Pt/Al₂O₃) operate at 10–15 bar H₂ and 50°C, achieving space-time yields of 0.5–1.0 kg/L·h. Solvent recovery systems (e.g., distillation for ethanol) reduce raw material costs by 30–40%.

Table 2: Economic Comparison of Synthetic Routes

| Parameter | Batch Hydrogenation | Continuous Hydrogenation | Enzymatic Resolution |

|---|---|---|---|

| Capital cost ($M) | 2.5–3.0 | 4.0–5.0 | 1.0–1.5 |

| Operating cost ($/kg) | 120–150 | 80–100 | 200–250 |

| Purity (%) | 98–99 | 97–98 | 99–99.9 |

Analytical Validation and Quality Control

Post-synthetic analysis ensures compliance with pharmacopeial standards:

-

HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) resolve this compound from residual solvents and byproducts.

-

Titrimetry : Potentiometric titration with 0.1 M NaOH quantifies free amine content (<0.5% w/w).

-

XRD : Confirms crystalline structure and hydrochloride salt formation.

Chemical Reactions Analysis

Types of Reactions

3-aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H9NO4

- Molecular Weight : 147.13 g/mol

- IUPAC Name : 3-aminopentanedioic acid

- Synonyms : β-glutamic acid, isoglutamic acid

Biochemical Applications

-

Metabolic Pathways :

3-Aminopentanedioic acid plays a critical role in amino acid metabolism. It can participate in transamination reactions, where it acts as an amino group donor. This property is essential for synthesizing other amino acids and metabolic intermediates, contributing to cellular metabolism and energy production . -

Neurotransmitter Studies :

As a derivative of glutamic acid, 3-aminopentanedioic acid is relevant in studying neurotransmitter systems. Glutamate is a major excitatory neurotransmitter in the brain, and compounds like 3-aminopentanedioic acid can help researchers understand glutamatergic signaling pathways and their implications in neurological disorders .

Pharmaceutical Applications

-

Drug Development :

The compound has potential applications in drug formulation due to its ability to modulate neurotransmitter activity. Research indicates that derivatives of glutamic acid can influence the pharmacodynamics of various drugs targeting the central nervous system . -

Antimicrobial Properties :

Preliminary studies suggest that 3-aminopentanedioic acid may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents .

Biotechnological Applications

-

Microbial Fermentation :

In biotechnological processes, 3-aminopentanedioic acid can be used to enhance the production of γ-polyglutamic acid (γ-PGA) through microbial fermentation. It has been shown to improve yields significantly when used as a supplement in fermentation media . -

Marine Metabolite Studies :

The compound has been identified as a metabolite from marine algae such as Chondria armata, indicating its ecological significance and potential applications in marine biotechnology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-aminopentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an amino acid analog, influencing various biochemical processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives

(a) (R)-3-Aminopentanoic Acid Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂ (MW: 153.61 g/mol) .

- Structural Difference: Shorter carbon chain (pentanoic acid vs. pentanedioic acid) and lacks a second carboxylic acid group.

- Safety Profile: Classified with hazard warnings (H302, H315, H319) for oral toxicity and irritation, unlike non-hazardous β-glutamic acid .

(b) 3-Aminophthalic Acid Hydrochloride Dihydrate

Hydrochloride Salts of Alkaloids and Pharmaceuticals

(a) Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Structural Basis: Isoquinoline alkaloids with quaternary ammonium structures .

- Function : Antimalarial and antimicrobial agents, unlike β-glutamic acid derivatives, which lack direct therapeutic applications .

(b) Yohimbine Hydrochloride

Other Hydrochloride-Containing Amino Acids

(a) 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂ (MW: 209.71 g/mol) .

- Structural Feature : Branched alkyl chain with a tertiary amine, unlike β-glutamic acid’s linear dicarboxylic structure.

- Use : Reference standard for bone disease drug impurities .

(b) 3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride

- Feature: Incorporates a cyanophenyl group, enabling applications in fine chemical synthesis .

Physicochemical and Functional Comparison Table

Biological Activity

3-Aminopentanedioic acid hydrochloride, also known as β-glutamic acid or 3-aminoglutaric acid, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.

- Molecular Formula : C₅H₉ClN₄O₄

- Molecular Weight : 147.13 g/mol

- CAS Number : 1948-48-7

This compound exhibits various biological activities that can be categorized as follows:

- Neurotransmitter Role : It acts as a precursor to neurotransmitters, particularly in the synthesis of gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system .

- Cell Signaling Pathways : The compound is involved in several signaling pathways, including:

- Metabolic Functions : It participates in metabolic processes by influencing the secretion of anabolic hormones and may have implications in muscle growth and recovery .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by modulating glutamate levels in the brain, thereby reducing excitotoxicity associated with neurodegenerative diseases. A study demonstrated that supplementation could protect neuronal cells from damage induced by oxidative stress .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through its action on immune cells. It can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration as an anti-infective agent .

Research Findings and Case Studies

Q & A

Basic: How can researchers confirm the stereochemical configuration of 3-aminopentanedioic acid hydrochloride?

Methodological Answer:

To determine stereochemistry, use X-ray crystallography for definitive structural elucidation or NMR spectroscopy with chiral shift reagents (e.g., Eu(fod)₃) to distinguish enantiomers. For example, (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride’s stereochemistry was resolved using crystallographic data deposited in PubChem . Additionally, circular dichroism (CD) spectroscopy can validate optical activity linked to chiral centers.

Basic: What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) for purity analysis. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Mass spectrometry (LC-MS) ensures molecular weight confirmation, while ion chromatography quantifies chloride content. Reference protocols for similar amino acid hydrochlorides, such as pyridoxine hydrochloride, which use validated HPLC methods .

Intermediate: What synthetic challenges arise in preparing this compound, and how can they be mitigated?

Methodological Answer:

Key challenges include racemization during synthesis and byproduct formation from incomplete salt formation. To avoid racemization:

- Use low-temperature reactions (< 0°C) and mild bases.

- Employ chiral catalysts (e.g., L-proline) to retain stereochemical integrity .

For hydrochloride salt formation, ensure stoichiometric HCl addition in anhydrous ethanol, followed by recrystallization in ethanol/ether mixtures to enhance purity.

Intermediate: How should researchers design biological assays to study the role of this compound in metabolic pathways?

Methodological Answer:

- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes to track incorporation into metabolites via LC-MS.

- Enzyme inhibition assays : Test interactions with glutamate decarboxylase or transaminases using spectrophotometric NADH/NAD+ coupling.

- Cell-based assays : Use knockout models (e.g., CRISPR-modified bacterial strains) to assess metabolic flux changes. Reference studies on β-glutamic acid derivatives, which share structural similarities .

Advanced: What strategies are effective in resolving enantiomeric mixtures of this compound?

Methodological Answer:

- Chiral chromatography : Use columns with immobilized chiral selectors (e.g., Chirobiotic T for amino acids).

- Kinetic resolution : Employ enzymes like lipases or acylases to selectively modify one enantiomer.

- Diastereomeric crystallization : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) to form separable salts. These methods align with protocols for (3R,4R)-isomer resolution .

Advanced: How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–80°C. Monitor degradation via HPLC.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.

- Long-term stability : Store samples at -20°C (dry) and 4°C (solution), referencing guidelines for amino acid hydrochlorides like pyridoxine, which degrade under prolonged light exposure .

Safety: What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves (verified via Ansell Chemical Resistance Guide) and safety goggles .

- Engineering controls : Work in fume hoods with HEPA filters to prevent inhalation of fine powders.

- Decontamination : Clean spills with 70% ethanol and dispose of waste via approved chemical channels. Training documentation, as per OSHA HCS standards, is mandatory .

Advanced: How does the hydrochloride salt form influence the solubility and reactivity of 3-aminopentanedioic acid in aqueous systems?

Methodological Answer:

The hydrochloride salt increases aqueous solubility via protonation of the amino group, enhancing ionic interactions. Compare solubility in PBS (pH 7.4) vs. acidic buffers (pH 2–3) using nephelometry. Reactivity studies (e.g., nucleophilic acyl substitution) should account for chloride’s counterion effects, as seen in pyridoxine hydrochloride’s stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.